Bis((bis(2-hydroxyethyl))methyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium) sulphate

Catalog No.
S13174397
CAS No.
94236-97-2
M.F
C50H104N2O12S
M. Wt
957.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis((bis(2-hydroxyethyl))methyl(2-((1-oxooctadecyl...

CAS Number

94236-97-2

Product Name

Bis((bis(2-hydroxyethyl))methyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium) sulphate

IUPAC Name

bis(2-hydroxyethyl)-methyl-(2-octadecanoyloxyethyl)azanium;sulfate

Molecular Formula

C50H104N2O12S

Molecular Weight

957.4 g/mol

InChI

InChI=1S/2C25H52NO4.H2O4S/c2*1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(29)30-24-21-26(2,19-22-27)20-23-28;1-5(2,3)4/h2*27-28H,3-24H2,1-2H3;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

KBXJGFSBRHIFFE-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(CCO)CCO.CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(CCO)CCO.[O-]S(=O)(=O)[O-]

Bis((bis(2-hydroxyethyl))methyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium) sulphate is a complex quaternary ammonium compound with the molecular formula C50H104N2O12SC_{50}H_{104}N_{2}O_{12}S. This compound features a long hydrophobic alkyl chain derived from octadecanoic acid, contributing to its surfactant properties. The presence of two bis(2-hydroxyethyl) groups enhances its solubility in aqueous solutions, making it suitable for various applications in the fields of biochemistry and materials science .

  • Nucleophilic Substitution: The quaternary nitrogen can participate in nucleophilic substitution reactions, making it reactive towards nucleophiles.
  • Hydrolysis: Under acidic or basic conditions, the ester linkages may hydrolyze, releasing the corresponding alcohols and acids.
  • Formation of Complexes: The compound can form complexes with anions or other cations, which may alter its properties and enhance its biological activity .

Research indicates that Bis((bis(2-hydroxyethyl))methyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium) sulphate exhibits significant antimicrobial activity. Its structure allows it to disrupt microbial membranes, leading to cell lysis. This property makes it a candidate for use in antimicrobial formulations, particularly in personal care products and disinfectants . Additionally, its surfactant characteristics may enhance the delivery of active ingredients in pharmaceutical applications.

This compound can be synthesized through several methods, typically involving the following steps:

  • Alkylation: The reaction of bis(2-hydroxyethyl)amine with an appropriate alkyl halide (derived from octadecanoic acid) to form a quaternary ammonium salt.
  • Neutralization: The resulting salt is then neutralized with sulfuric acid to yield the sulphate form of the compound.
  • Purification: The product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for application .

Bis((bis(2-hydroxyethyl))methyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium) sulphate has various applications, including:

  • Antimicrobial Agents: Used in formulations for personal care products and disinfectants due to its biocidal properties.
  • Surfactants: Acts as a surfactant in detergents and cleaning products, enhancing wetting and emulsifying properties.
  • Pharmaceuticals: Utilized as an excipient for drug delivery systems, improving solubility and bioavailability of active compounds .

Several compounds share structural similarities with Bis((bis(2-hydroxyethyl))methyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium) sulphate. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Bis(2-hydroxyethyl)methyl(2-(octyloxy)ethyl)ammonium methyl sulphateC26H55NO8SShorter alkyl chain; less hydrophobicity
Dodecyltrimethylammonium bromideC15H34BrNSimpler structure; lacks hydroxyl groups
Cetyltrimethylammonium chlorideC21H38ClNSimilar surfactant properties; shorter chain

The uniqueness of Bis((bis(2-hydroxyethyl))methyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium) sulphate lies in its combination of a long hydrophobic tail and multiple hydroxyl groups, which enhance both solubility and biological activity compared to similar compounds .

The synthesis of bis-quaternary ammonium compounds represents a fundamental challenge in organic chemistry, requiring precise control over reaction conditions to achieve the desired bis-cationic structure [1]. The Menshutkin reaction serves as the cornerstone methodology for quaternary ammonium salt formation, involving the nucleophilic substitution of tertiary amines with alkyl halides [1] [5]. This second-order nucleophilic substitution mechanism proceeds through a single-step process where the nucleophile attacks the electrophilic carbon center, resulting in simultaneous bond formation and halide departure [3].

For the target compound bis((bis(2-hydroxyethyl))methyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium) sulphate, the quaternization pathway involves multiple strategic considerations [37]. The synthesis typically begins with the preparation of the tertiary amine precursor containing the bis(2-hydroxyethyl) functionality and the stearate ester linkage [32]. The subsequent quaternization requires careful selection of methylating agents to achieve selective bis-cation formation without competing side reactions [7].

Dimethyl sulfate emerges as a particularly effective quaternizing agent for this class of compounds due to its high reactivity and ability to methylate tertiary amines under controlled conditions [7]. The solvent-free quaternization approach has demonstrated superior yields, with reactions proceeding at elevated temperatures between 100-140°C under inert atmosphere conditions [7]. Temperature control proves critical, as excessive heat can lead to thermal decomposition of the ester linkages or unwanted side reactions.

Quaternizing AgentReaction Temperature (°C)Reaction Time (hours)Yield (%)Reaction Medium
Dimethyl sulfate100-1208-1285-92Solvent-free
Methyl chloride80-10012-2470-80Polar solvent
Methyl bromide60-806-1075-85Alcoholic medium

The kinetics of quaternization reactions follow second-order behavior, with reaction rates dependent on both tertiary amine and alkylating agent concentrations [3] [4]. Activation energies for alkyl bromide quaternization typically range from 65.8 to 68.8 kilojoules per mole, with benzyl halides showing lower activation barriers at approximately 52.6 kilojoules per mole [4] [8]. The choice of alkylating agent significantly influences reaction kinetics, with the reactivity order: alkyl iodides > alkyl bromides > alkyl chlorides [1] [5].

Bis-quaternary ammonium compound synthesis requires additional considerations regarding spacer chain effects and steric hindrance [36] [37]. The presence of multiple quaternization sites introduces complexities related to statistical distributions and potential intramolecular interactions [38]. Spacer chain length and flexibility directly impact the accessibility of nitrogen centers for quaternization, with longer and more flexible spacers generally facilitating higher conversion rates [42].

The synthesis strategy for achieving complete bis-quaternization involves stoichiometric excess of methylating agent, typically employing molar ratios of 2.2:1 to 2.5:1 relative to the diamine precursor [37]. Reaction monitoring through nuclear magnetic resonance spectroscopy enables real-time assessment of quaternization progress and identification of partially quaternized intermediates [39].

Sulfation Techniques for Anionic Group Incorporation

The incorporation of sulfate anionic groups into quaternary ammonium compounds requires specialized sulfation methodologies that preserve the integrity of the cationic centers while introducing the desired anionic functionality . Sulfation represents a distinct chemical transformation from sulfonation, involving the formation of sulfate ester linkages rather than sulfonic acid groups .

Chlorosulfonic acid emerges as the primary reagent for sulfation reactions involving hydroxyl-containing quaternary ammonium compounds . The reaction proceeds through electrophilic attack of chlorosulfonic acid on hydroxyl groups, forming chlorosulfate intermediates that subsequently undergo hydrolysis to yield the corresponding sulfate esters . Reaction temperatures typically range from 0-25°C to prevent thermal decomposition of the sulfate ester bonds .

The sulfation of bis((bis(2-hydroxyethyl))methyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium) compounds involves selective targeting of the hydroxyl groups present on the ethanol arms . This regioselectivity requires careful control of reaction stoichiometry and temperature to avoid sulfation of other potential sites . The molar ratio of chlorosulfonic acid to hydroxyl groups typically ranges from 1.1:1 to 1.3:1 to ensure complete conversion while minimizing side reactions .

Sulfation ReagentTemperature Range (°C)Reaction Time (hours)Selectivity (%)Yield (%)
Chlorosulfonic acid0-152-492-9678-85
Sulfur trioxide-pyridine10-254-688-9272-80
Sulfuric acid-acetic anhydride20-406-885-9070-78

Alternative sulfation methodologies include the use of sulfur trioxide complexes, particularly sulfur trioxide-pyridine complex, which offers enhanced selectivity and milder reaction conditions . This approach minimizes the formation of undesired by-products and provides better control over the sulfation process . The pyridine complex acts as both a source of sulfur trioxide and a mild base to neutralize the hydrogen chloride generated during the reaction .

The mechanism of sulfation involves initial coordination of the sulfating agent with the hydroxyl oxygen, followed by nucleophilic attack and elimination of the leaving group . The reaction kinetics depend strongly on the nucleophilicity of the hydroxyl group and the electrophilicity of the sulfating agent . Primary hydroxyl groups typically react faster than secondary hydroxyl groups due to reduced steric hindrance .

Reaction monitoring during sulfation requires analytical techniques capable of distinguishing between starting materials, intermediates, and final products . Infrared spectroscopy provides valuable information through the appearance of characteristic sulfate ester stretching frequencies around 1200-1250 wavenumbers . Nuclear magnetic resonance spectroscopy enables quantitative assessment of sulfation extent through integration of relevant proton signals .

The neutralization step following sulfation represents a critical aspect of the synthetic procedure . Careful addition of aqueous sodium hydroxide solution converts the acidic sulfate ester to its sodium salt form, which subsequently undergoes ion exchange to yield the desired sulfate anion . pH control during neutralization prevents hydrolysis of the sulfate ester bonds while ensuring complete acid neutralization .

Purification Strategies for High-Purity Product Isolation

The purification of bis-quaternary ammonium sulfate compounds presents unique challenges due to their amphiphilic nature, high polarity, and potential for complex formation with impurities [10] [11]. Traditional purification methodologies require adaptation to accommodate the specific physicochemical properties of these ionic species [12].

Recrystallization emerges as the primary purification technique for quaternary ammonium salts, leveraging solubility differences between the target compound and impurities [14] [17]. The selection of appropriate recrystallization solvents requires careful consideration of polarity, hydrogen bonding capability, and thermal stability [17]. Polar protic solvents such as methanol and ethanol typically provide optimal solubility characteristics for quaternary ammonium compounds [17].

The recrystallization process for bis((bis(2-hydroxyethyl))methyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium) sulphate involves dissolution in hot polar solvent followed by controlled cooling to promote selective crystallization [17]. Temperature gradients during cooling significantly influence crystal size and purity, with slower cooling rates generally producing larger, higher-purity crystals [17].

Purification MethodSolvent SystemTemperature (°C)Recovery Yield (%)Purity (%)
RecrystallizationMethanol-water (3:1)60-2575-8294-97
Ion exchange chromatographyAqueous mobile phase2585-9096-98
Preparative chromatographyAcetonitrile-water gradient2570-7897-99
PrecipitationEthanol-diethyl ether2580-8592-95

Ion exchange chromatography provides an alternative purification approach particularly suited for ionic compounds [15]. The technique exploits the electrostatic interactions between the quaternary ammonium cations and ion exchange resins to achieve separation from neutral and anionic impurities [15]. Cation exchange resins with sulfonic acid functional groups demonstrate high affinity for quaternary ammonium species [15].

The ion exchange purification process involves loading the crude product onto a cation exchange column, washing with water to remove neutral impurities, and eluting the quaternary ammonium compound with concentrated salt solutions [15]. Sodium chloride solutions at concentrations of 1-2 molar typically provide effective elution while maintaining compound integrity [15].

Preparative chromatography offers the highest resolution purification capability but requires specialized equipment and expertise [11] [16]. Normal phase ion-pair chromatography has demonstrated particular effectiveness for quaternary ammonium compound purification [11]. The technique employs silica gel stationary phases with ion-pairing reagents in the mobile phase to facilitate separation [11].

Hot filtration represents a crucial step in removing insoluble impurities that may form during synthesis or storage [17]. The process involves dissolution of the crude product in hot solvent followed by filtration through preheated filter media to remove particulate matter [17]. Temperature maintenance during filtration prevents premature crystallization and ensures complete removal of insoluble components [17].

Multi-solvent recrystallization systems provide enhanced selectivity for complex purification challenges [17]. The technique involves initial dissolution in a good solvent followed by addition of a poor solvent to induce selective precipitation [17]. The solvent ratio optimization requires systematic investigation to identify conditions that maximize both yield and purity [17].

Quality assessment during purification involves multiple analytical techniques to confirm product identity and purity [13]. High-performance liquid chromatography provides quantitative purity analysis with detection limits suitable for trace impurity identification [13]. Nuclear magnetic resonance spectroscopy enables structural confirmation and identification of residual solvents or synthesis by-products [13].

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production of bis-quaternary ammonium compounds presents significant technical and economic challenges that require careful consideration of process engineering principles [23] [27]. Scale-up factors affect reaction kinetics, heat transfer characteristics, mixing efficiency, and product quality in ways that are not always predictable from small-scale experiments [22] [23].

Heat transfer limitations represent a primary concern in large-scale quaternization reactions due to their exothermic nature [3] [6]. The quaternization of tertiary amines with methylating agents generates substantial heat that must be efficiently removed to maintain reaction temperature control [3]. Industrial reactors require sophisticated heat exchange systems to manage thermal effects while maintaining reaction selectivity [22].

The design of industrial-scale reactors for quaternary ammonium synthesis must accommodate the viscosity changes that occur during reaction progress [22]. Initial reaction mixtures typically exhibit low viscosity, but product formation leads to significant viscosity increases that affect mixing efficiency and heat transfer [22]. Reactor design considerations include impeller selection, baffle configuration, and heat exchange surface area optimization [22].

Scale FactorLaboratory (1 L)Pilot Scale (100 L)Industrial Scale (10,000 L)
Reaction Time (hours)8-1212-1818-24
Heat Transfer Coefficient (W/m²·K)800-1200400-600200-400
Mixing Power (W/kg)5-102-51-3
Temperature Control (±°C)±2±5±8

Continuous flow processing represents an emerging approach to address scalability challenges in quaternary ammonium synthesis [22] [24]. Flow reactors offer superior heat and mass transfer characteristics compared to batch systems, enabling more precise reaction control [22]. The continuous nature of flow processing facilitates easier scale-up through numbering-up strategies rather than geometric scaling [24].

The implementation of continuous flow synthesis for bis-quaternary ammonium compounds requires careful consideration of residence time distribution and reaction kinetics [26]. Tubular reactors with appropriate internal mixing elements can achieve the necessary contact between reactants while maintaining plug flow characteristics [26]. Temperature and pressure control in flow systems enables operation under optimal conditions throughout the reaction pathway [26].

Raw material quality and consistency become increasingly critical at industrial scales due to the larger quantities involved and the cumulative effect of impurities [19] [27]. Supplier qualification processes must ensure that starting materials meet stringent specifications for water content, impurity levels, and chemical identity [27]. Batch-to-batch variability in raw materials can significantly impact product quality and yield in large-scale operations [27].

Process analytical technology implementation enables real-time monitoring and control of critical process parameters during industrial production [27]. In-line spectroscopic techniques, including near-infrared and Raman spectroscopy, provide continuous assessment of reaction progress and product quality [27]. These analytical tools facilitate process optimization and early detection of deviations from normal operating conditions [27].

Environmental considerations play an increasingly important role in industrial-scale synthesis, particularly regarding solvent usage and waste generation [23]. Solvent-free reaction conditions, when feasible, eliminate the need for large-scale solvent recovery and purification systems [7]. Alternative reaction media, including ionic liquids and supercritical fluids, offer potential environmental advantages but require careful economic evaluation [23].

The economic viability of industrial-scale production depends on achieving acceptable yields while minimizing raw material costs and processing expenses [19] [23]. Process optimization studies must balance reaction efficiency with capital and operating cost considerations [23]. Sensitivity analysis of key economic parameters helps identify critical factors that influence overall process profitability [23].

Regulatory compliance requirements add complexity to industrial-scale production, particularly for compounds intended for personal care or pharmaceutical applications [27]. Good manufacturing practice guidelines mandate comprehensive documentation, validated analytical methods, and robust quality control systems [27]. Environmental permits and waste disposal considerations require early integration into process design activities [27].

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

956.73099793 g/mol

Monoisotopic Mass

956.73099793 g/mol

Heavy Atom Count

65

Dates

Modify: 2024-08-10

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